N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide
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Overview
Description
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzotriazole moiety, a butylphenyl group, and a dimethoxybenzamide structure, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid. The butylphenyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the benzotriazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress within cells, potentially leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid:
Uniqueness
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzotriazole core, in particular, provides unique coordination chemistry properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[[2-(4-butylphenyl)benzotriazol-5-yl]carbamothioyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-4-5-6-17-7-11-20(12-8-17)31-29-21-13-10-19(16-22(21)30-31)27-26(35)28-25(32)18-9-14-23(33-2)24(15-18)34-3/h7-16H,4-6H2,1-3H3,(H2,27,28,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQBUYJIAWFZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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